![molecular formula C25H16N2O2 B4107442 7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4107442.png)
7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
Übersicht
Beschreibung
7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one, commonly known as BQ-123, is a selective endothelin receptor antagonist that has been extensively studied for its potential therapeutic applications. Endothelin receptors are involved in various physiological processes, including blood pressure regulation, cell proliferation, and inflammation. BQ-123 has shown promising results in preclinical studies for the treatment of various diseases, including pulmonary hypertension, cardiovascular diseases, and cancer.
Wirkmechanismus
BQ-123 selectively binds to the endothelin A receptor and inhibits its activation by endothelin-1, a potent vasoconstrictor peptide. This results in the inhibition of various downstream signaling pathways, including the activation of mitogen-activated protein kinases, which are involved in cell proliferation and inflammation. BQ-123 also inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
BQ-123 has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the vasoconstrictor effects of endothelin-1. BQ-123 also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activation of signaling pathways involved in cell proliferation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-123 has several advantages for lab experiments. It is a highly selective endothelin A receptor antagonist, which allows for the specific targeting of this receptor. It is also stable and can be easily synthesized using various methods. However, BQ-123 has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BQ-123. One direction is the development of more potent and selective endothelin A receptor antagonists for the treatment of various diseases. Another direction is the investigation of the potential use of BQ-123 in combination with other drugs for the treatment of cancer and cardiovascular diseases. The development of novel drug delivery systems for BQ-123 is also an area of future research. Finally, the investigation of the long-term effects of BQ-123 on various physiological processes is an important area for future research.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the endothelin A receptor, which is involved in various pathological conditions, including pulmonary hypertension, cardiovascular diseases, and cancer. BQ-123 has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function in preclinical studies.
Eigenschaften
IUPAC Name |
13-pyridin-4-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-25-23-21(16-11-13-26-14-12-16)22-17-6-2-1-5-15(17)9-10-19(22)27-24(23)18-7-3-4-8-20(18)29-25/h1-14,21,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUIMBFVVOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.